![molecular formula C6H12OS B14488428 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene CAS No. 64349-07-1](/img/structure/B14488428.png)
1-[(2-Methoxyethyl)sulfanyl]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxyethyl)sulfanyl]prop-1-ene is an organic compound characterized by the presence of a sulfanyl group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methoxyethane with sodium sulfide, followed by the addition of propenyl magnesium bromide. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, and low temperatures.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted propene derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Methoxyethyl)sulfanyl]prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function and activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
- 1-[(2-Methylpropyl)sulfanyl]prop-1-ene
- 1-[(2-Ethoxyethyl)sulfanyl]prop-1-ene
- 1-[(2-Propoxyethyl)sulfanyl]prop-1-ene
Uniqueness: 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
64349-07-1 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
1-(2-methoxyethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H12OS/c1-3-5-8-6-4-7-2/h3,5H,4,6H2,1-2H3 |
Clave InChI |
FMRRBHOYOPTKLD-UHFFFAOYSA-N |
SMILES canónico |
CC=CSCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



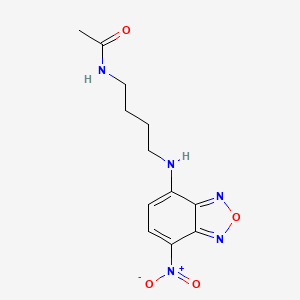
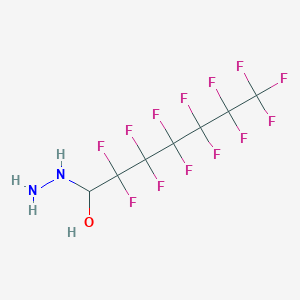
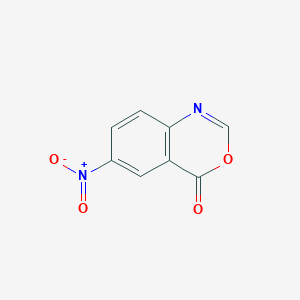
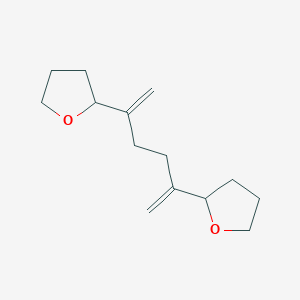

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
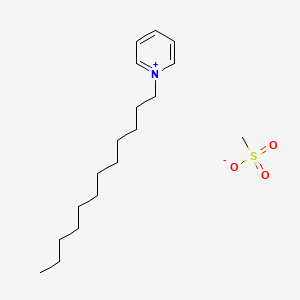
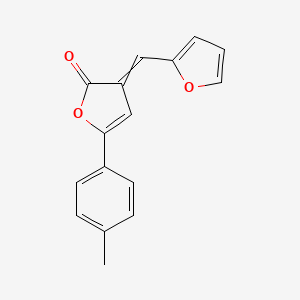
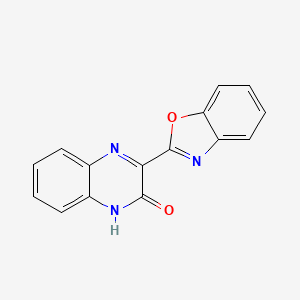
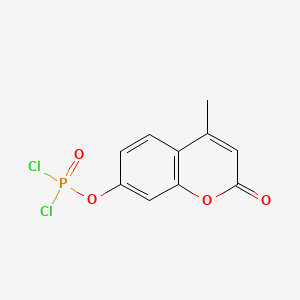
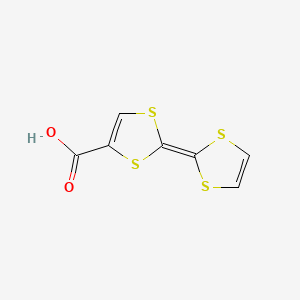
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
